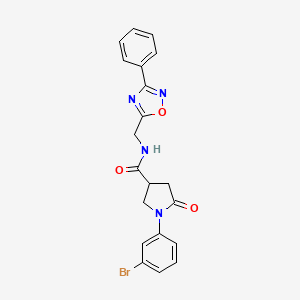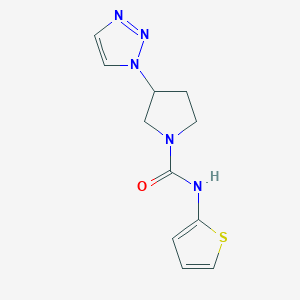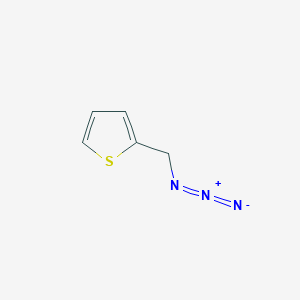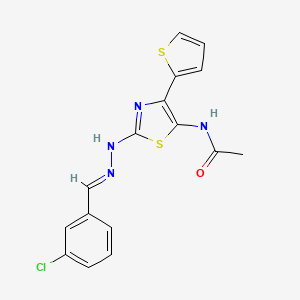
N-(3-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine is a fluorescent probe that has been widely used in scientific research. It is commonly referred to as MPM or MPM-2. MPM is a small molecule that has a unique chemical structure, which makes it an ideal tool for studying various biological processes.
作用机制
MPM works by binding to specific molecules or structures within a cell and emitting fluorescence when excited by light. The fluorescence emitted by MPM can be detected and measured using specialized equipment, such as a fluorescence microscope. The mechanism of action of MPM is well understood, making it a reliable tool for studying biological processes.
Biochemical and Physiological Effects
MPM has minimal biochemical and physiological effects on cells and tissues, making it a safe tool for scientific research. It does not interfere with normal cellular processes and is not toxic to cells at the concentrations typically used in experiments.
实验室实验的优点和局限性
One of the main advantages of MPM is its high sensitivity and specificity. It can detect and label specific molecules or structures within a cell with high accuracy, allowing researchers to study biological processes in detail. MPM is also relatively easy to use and does not require specialized equipment or expertise.
One limitation of MPM is its limited photostability, which can affect the accuracy of experiments over time. It is also relatively expensive compared to other fluorescent probes, which can be a barrier to its use in some research settings.
未来方向
There are several potential future directions for the use of MPM in scientific research. One area of interest is the development of new MPM derivatives with improved photostability and sensitivity. Another potential direction is the use of MPM in combination with other fluorescent probes to study multiple biological processes simultaneously. Additionally, MPM could be used in the development of new diagnostic tools or therapies for various diseases.
合成方法
The synthesis of MPM involves several steps. The first step is the synthesis of 3-methylphenylamine, which is then reacted with 4-nitro-2,1,3-benzoxadiazole to produce MPM. The synthesis of MPM is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
MPM has been widely used in scientific research, particularly in the field of biology. It is commonly used as a fluorescent probe to study various biological processes, such as protein-protein interactions, enzyme activity, and cell signaling. MPM can be used to label specific molecules or structures within a cell, allowing researchers to visualize and track their movements and interactions.
属性
IUPAC Name |
N-(3-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8-3-2-4-9(7-8)14-10-5-6-11(17(18)19)13-12(10)15-20-16-13/h2-7,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERMKZCGOZZNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-benzyl-N-(3-isopropoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2685395.png)


![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2685398.png)





